molecular formula C24H18N4S B3340593 5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 733031-04-4

5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B3340593
CAS RN: 733031-04-4
M. Wt: 394.5 g/mol
InChI Key: DWBIKTFVHFPPAJ-UHFFFAOYSA-N
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Description

The compound “5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol” is a heterocyclic compound with a molecular weight of 358.47 . It has a complex structure that includes a quinoline ring and a 1,2,4-triazole ring .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring, a 1,2,4-triazole ring, and a phenyl ring . The InChI code for this compound is 1S/C21H18N4S/c1-3-12-25-20 (23-24-21 (25)26)17-13-19 (15-10-8-14 (2)9-11-15)22-18-7-5-4-6-16 (17)18/h3-11,13H,1,12H2,2H3, (H,24,26) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 358.47 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.

Scientific Research Applications

Reactivity and Synthesis of 1,2,4-Triazole Derivatives

Recent achievements in studying the reactivity of 1,2,4-triazole-3-thione derivatives have highlighted their high indicators of antioxidant and antiradical activity. These compounds have been compared to biogenic amino acids like cysteine, which also has a free SH-group in its structure, suggesting their potential in biomedical applications (Kaplaushenko, 2019). Another study reviewed patents on novel triazole derivatives, emphasizing their diverse biological activities and the need for efficient synthesis methods considering green chemistry principles (Ferreira et al., 2013).

Biological Features of 1,2,4-Triazole Derivatives

The biological features of new 1,2,4-triazole derivatives reveal their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activity, demonstrating the compounds' versatility in medical and agricultural applications (Ohloblina, 2022). These features underscore the potential therapeutic applications of 1,2,4-triazole derivatives, including the specific compound .

Antiplasmodial Activity

A review focused on 1,2,3-triazole- and quinoline-based hybrids highlights the synthetic methods utilized for these compounds, their potent antiplasmodial activity, and their role in developing new biologically active substances. This indicates the potential of such compounds in creating new treatments for malaria and other diseases (Graciano et al., 2021).

Applications in Optoelectronics

Functionalized quinazolines and pyrimidines, including triazole derivatives, have been researched for their applications in optoelectronic materials. These compounds' incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials, highlighting the potential industrial applications of 5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol in electronics and photonics (Lipunova et al., 2018).

properties

IUPAC Name

3-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4S/c1-16-11-13-17(14-12-16)22-15-20(19-9-5-6-10-21(19)25-22)23-26-27-24(29)28(23)18-7-3-2-4-8-18/h2-15H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBIKTFVHFPPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NNC(=S)N4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
Reactant of Route 6
5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol

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